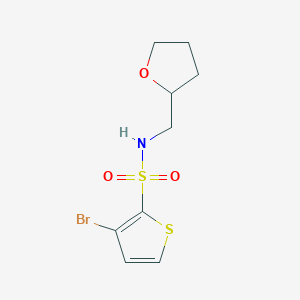
2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid, also known as MOCP, is a synthetic compound that has gained attention in the field of scientific research due to its potential applications in various areas such as drug discovery, agriculture, and material science. MOCP belongs to the class of pyridine carboxylic acids and is a derivative of nicotinic acid.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid is not fully understood. However, it is believed to work by inhibiting the synthesis of nucleic acids and disrupting the membrane integrity of the target cells. 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid has been shown to target the DNA gyrase enzyme in bacteria, which is essential for DNA replication and transcription.
Biochemical and Physiological Effects:
2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid has been shown to have low toxicity and is well-tolerated in animals. It has been reported to have no adverse effects on liver and kidney functions. 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid has also been found to have antioxidant properties and can scavenge free radicals, which are responsible for cellular damage and aging.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid is its broad-spectrum antimicrobial activity. It has been shown to be effective against both gram-positive and gram-negative bacteria, as well as fungi and viruses. 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid is also relatively easy to synthesize and has a high purity. However, one of the limitations of 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid. One area of interest is its potential use as a drug for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration of 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid for cancer treatment. Another potential application of 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid is in the development of new antimicrobial agents for the treatment of bacterial and fungal infections. Additionally, 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid could be used as a starting material for the synthesis of new derivatives with improved properties.
Métodos De Síntesis
The synthesis of 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid involves the reaction of 2-methyl-6-chloronicotinic acid with oxan-4-ylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid as a white crystalline solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid has been extensively studied for its potential applications in the field of drug discovery. It has been found to exhibit antibacterial, antifungal, and antiviral activities against a wide range of pathogens. 2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer treatment.
Propiedades
IUPAC Name |
2-methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-9-11(14(18)19)2-3-12(16-9)13(17)15-8-10-4-6-20-7-5-10/h2-3,10H,4-8H2,1H3,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJMVEZIQKGHAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C(=O)NCC2CCOCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-(oxan-4-ylmethylcarbamoyl)pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576880.png)


![Pentanoic acid, 5-[4-(3-chlorophenyl)-1-piperazinyl]-](/img/structure/B7576901.png)




![5-amino-N-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7576941.png)
![3-[(Oxan-4-ylmethylcarbamoylamino)methyl]benzoic acid](/img/structure/B7576953.png)
![2-[N-(propan-2-yl)acetamido]propanoic acid](/img/structure/B7576959.png)

![[2-[cyclohexyl(ethyl)amino]-2-oxoethyl] (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7576963.png)
